molecular formula C12H15ClN2O3 B8798279 1-[2-(2-chloro-4-nitrophenoxy)ethyl]Pyrrolidine CAS No. 862874-67-7

1-[2-(2-chloro-4-nitrophenoxy)ethyl]Pyrrolidine

Cat. No. B8798279
Key on ui cas rn: 862874-67-7
M. Wt: 270.71 g/mol
InChI Key: XDYIXHGWJPBPKM-UHFFFAOYSA-N
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Patent
US07553836B2

Procedure details

A suspension of Cs2CO3 (23.1 g, 71.0 mmol), 1-(2-chloroethyl)pyrrolidine, hydrochloride (9.0 g, 53.2 mmol) and 2-chloro-4-nitrophenol (3.0 g, 17.8 mmol) in DMF (50 mL) was heated at 80° C. for 4 days. After dilution with H2O (50 mL), the mixture was extracted with EtOAc (2×100 mL). The combined organic layers were washed with H2O (30 mL), then with brine prior to drying over MgSO4. After removal of the solvent under vacuum, the residue was chromatographed on silica gel using 5%-10% gradient MeOH/CH2Cl2 to yield yellow brownish solid (1.5 g, 31%) MS (ESI) 271 (M+H)+.
Name
Cs2CO3
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
31%

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[Cs+].[Cs+].Cl.Cl[CH2:9][CH2:10][N:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1.[Cl:16][C:17]1[CH:22]=[C:21]([N+:23]([O-:25])=[O:24])[CH:20]=[CH:19][C:18]=1[OH:26]>CN(C=O)C>[Cl:16][C:17]1[CH:22]=[C:21]([N+:23]([O-:25])=[O:24])[CH:20]=[CH:19][C:18]=1[O:26][CH2:9][CH2:10][N:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1 |f:0.1.2,3.4|

Inputs

Step One
Name
Cs2CO3
Quantity
23.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
9 g
Type
reactant
Smiles
Cl.ClCCN1CCCC1
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After dilution with H2O (50 mL), the mixture was extracted with EtOAc (2×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with H2O (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine prior to drying over MgSO4
CUSTOM
Type
CUSTOM
Details
After removal of the solvent under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel using 5%-10% gradient MeOH/CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OCCN2CCCC2)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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